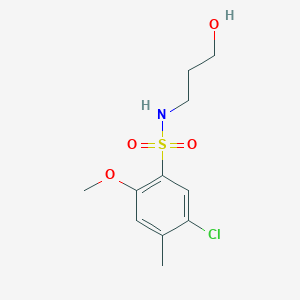
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Scientific Research Applications
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been studied extensively in preclinical models for its potential therapeutic applications. One of the main areas of research has been in pain management. TRPV1 channels are involved in the perception of pain, and blocking these channels with 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been shown to reduce pain in animal models. 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has also been studied for its potential anti-inflammatory effects, as TRPV1 channels are involved in the inflammatory response.
Mechanism of Action
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether acts as a selective antagonist of the TRPV1 channel. This channel is involved in the perception of pain and inflammation, and blocking it with 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether can reduce these sensations. 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether binds to a specific site on the channel, preventing it from opening and allowing ions to pass through. This results in a decrease in the activity of the channel and a reduction in pain and inflammation.
Biochemical and Physiological Effects
In addition to its effects on pain and inflammation, 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been shown to have other biochemical and physiological effects. For example, 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been shown to reduce the release of glutamate, a neurotransmitter involved in pain perception, in the spinal cord. 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has also been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether in lab experiments is its selectivity for the TRPV1 channel. This allows researchers to specifically target this channel without affecting other ion channels or receptors. However, one limitation of using 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether is its relatively low potency. This means that higher concentrations of 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether may be required to achieve the desired effect, which can increase the risk of off-target effects.
Future Directions
There are several potential future directions for research on 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether. One area of interest is in the development of more potent TRPV1 antagonists. This could improve the efficacy of these compounds and reduce the risk of off-target effects. Another area of interest is in the development of novel pain management strategies that target TRPV1 channels. Finally, 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether could be studied further for its potential anti-inflammatory effects, as this could have implications for the treatment of a wide range of inflammatory conditions.
Conclusion
In conclusion, 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether is a promising compound that has potential therapeutic applications in pain management and inflammation. Its selectivity for the TRPV1 channel makes it a valuable tool for researchers studying this channel, and its effects on glutamate release and nociceptor activity suggest that it may have additional biochemical and physiological effects. While there are limitations to using 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether in lab experiments, its potential future directions make it an exciting area of research.
Synthesis Methods
The synthesis of 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether involves several steps. First, 5-methyl-2-nitrobenzenesulfonamide is reacted with piperidine to form the corresponding sulfonamide. This is then reduced with lithium aluminum hydride to yield the amine. Finally, the amine is reacted with 1-bromo-5-chloropentane to form 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether. The overall yield of this synthesis is approximately 30%.
properties
Product Name |
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether |
|---|---|
Molecular Formula |
C17H27NO3S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-(4-methyl-2-pentoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-3-4-8-13-21-16-14-15(2)9-10-17(16)22(19,20)18-11-6-5-7-12-18/h9-10,14H,3-8,11-13H2,1-2H3 |
InChI Key |
BQTJVDWNZCFQDQ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)
![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)






![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)